molecular formula C8H12ClN3O2 B2893800 2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride CAS No. 2378507-07-2

2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride

Cat. No. B2893800
CAS RN: 2378507-07-2
M. Wt: 217.65
InChI Key: MZRDYZVGMWQXIT-UHFFFAOYSA-N
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Description

The compound “2-(Aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride” is a pyrazole derivative. Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can vary based on the substituents attached to the pyrazole ring. The compound likely has a complex structure due to the presence of the aminomethyl, dihydro, and carboxylic acid groups .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Research has demonstrated the utility of related compounds in the synthesis of diverse heterocyclic compounds like 1,6-diazanaphthalene, pyrazolo[3,4-d]pyridazines, and pyrazolo[3,4-d]pyridazinones. These compounds have significant implications in medicinal chemistry and drug design (Harb, Hesien, Metwally, & Elnagdi, 1989).

Antimicrobial Activity

  • Derivatives of similar pyrazole compounds have been investigated for their antimicrobial properties. For instance, pyridazino[3′,4′:3,4]pyrazolo[5,1-c]-1,2,4-triazines, synthesized from related carboxylic acid derivatives, showed antimicrobial activity against various microorganisms (El-Mariah, Hosny, & Deeb, 2006).

Chemical Transformations and Reactions

  • Compounds with structural similarities have been used to study various chemical reactions, such as the synthesis of pyrazole derivatives and their transformation into pyrazolo[3,4-d]pyridazinones (Şener, Şener, Bildmci, Kasımoğulları, & Akçamur, 2002).

Corrosion Inhibition

  • Pyrazole derivatives have been evaluated as corrosion inhibitors for steel in acidic environments. This application is crucial in industrial settings where corrosion can significantly impact the lifespan and safety of metal structures (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).

Crystallography and Bioactivity Studies

  • The reaction of related hydroxymethyl pyrazole derivatives has been studied for their structural characterization and potential biological activities, including antitumor, antifungal, and antibacterial properties (Titi et al., 2020).

Mechanism of Action

Mode of Action

It’s worth noting that pyrazole derivatives have been found to exhibit a wide range of biological activities . The specific interactions of EN300-7465463 with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Pyrazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways

Result of Action

Given the diverse biological activities associated with pyrazole derivatives , it is plausible that EN300-7465463 may have multiple effects at the molecular and cellular levels.

properties

IUPAC Name

2-(aminomethyl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O2.ClH/c9-4-5-7(8(12)13)6-2-1-3-11(6)10-5;/h1-4,9H2,(H,12,13);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZRDYZVGMWQXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=NN2C1)CN)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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